molecular formula C21H22ClNO2 B3082866 [3,5-Bis(benzyloxy)benzyl]amine hydrochloride CAS No. 1134702-15-0

[3,5-Bis(benzyloxy)benzyl]amine hydrochloride

Cat. No.: B3082866
CAS No.: 1134702-15-0
M. Wt: 355.9 g/mol
InChI Key: ZOMYDBJUTISAES-UHFFFAOYSA-N
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Description

[3,5-Bis(benzyloxy)benzyl]amine hydrochloride (CAS: 1134702-15-0 / 205176-41-6 ) is a benzylamine-based compound with the molecular formula C21H22ClNO2 and a molecular weight of 355.86 g/mol . It serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and organic synthesis. The structure, featuring a central benzylamine core protected by two benzyloxy groups, makes it a valuable scaffold for constructing more complex molecules. Benzylamine derivatives are frequently explored in pharmaceutical research for their potential biological activity. For instance, substituted aryl benzylamine structures are investigated as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target for prostate cancer therapeutics . Furthermore, the benzylamine moiety is a common feature in compounds designed to inhibit amyloid-beta (Aβ) aggregation, relevant to Alzheimer's disease research . As a reagent, it can be used to introduce a key aromatic amine component in the synthesis of molecular hybrids and other specialized compounds . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Specifications: • CAS Number: 1134702-15-0 / 205176-41-6 • Molecular Formula: C21H22ClNO2 • Molecular Weight: 355.86 g/mol • Purity: ≥ 96%

Properties

IUPAC Name

[3,5-bis(phenylmethoxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2.ClH/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18;/h1-13H,14-16,22H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMYDBJUTISAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CN)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Bis(benzyloxy)benzyl]amine hydrochloride typically involves the reaction of 3,5-dihydroxybenzylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 3,5-dihydroxybenzylamine are replaced by benzyloxy groups. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[3,5-Bis(benzyloxy)benzyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

[3,5-Bis(benzyloxy)benzyl]amine hydrochloride is a chemical compound with applications in scientific research, particularly in chemistry, biology, and industry. It is used as an intermediate in the synthesis of complex organic molecules. Additionally, it can be employed in studies related to enzyme inhibition and receptor binding. In industry, this compound finds use in the production of specialty chemicals and materials.

Methods of Preparation
The synthesis of this compound typically involves the reaction of 3,5-dibenzyloxybenzaldehyde with an amine source under reductive amination conditions. This reaction is often carried out with a reducing agent like sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group. Industrial production employs similar synthetic routes on a larger scale, optimized for yield and purity, potentially utilizing continuous flow reactors and advanced purification techniques like chromatography to enhance efficiency and scalability.

Chemical Reactions
this compound can undergo several types of chemical reactions:

  • Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration (using nitric acid) or halogenation (using halogens).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while nitration can introduce nitro groups onto the aromatic ring.

Scientific Research Applications
this compound has applications across multiple scientific disciplines:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
  • Biology: The compound is useful in studies involving enzyme inhibition and receptor binding.
  • Industry: It is used in the production of specialty chemicals and materials.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups may enhance the compound’s binding affinity to these targets, leading to modulation of their activity, with the exact pathways depending on the specific application and target.

Mechanism of Action

The mechanism of action of [3,5-Bis(benzyloxy)benzyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare [3,5-Bis(benzyloxy)benzyl]amine hydrochloride with structurally and functionally related compounds, focusing on substituents, physicochemical properties, and applications.

Compound Name CAS Number Structural Features Key Properties Applications/Notes
This compound Not explicitly listed • Two benzyloxy groups (3,5-positions)
• Benzylamine hydrochloride backbone
• High lipophilicity
• Hydrochloride salt enhances polar solubility
Discontinued commercial status limits practical use
3,5-Bis(aminomethyl)benzoic acid dihydrochloride 185963-32-0 • Two aminomethyl groups (3,5-positions)
• Benzoic acid dihydrochloride backbone
• High polarity due to carboxylic acid and dihydrochloride salt Used in peptide synthesis and as a linker in bioconjugation
4-((Dimethylamino)methyl)benzoic acid hydrochloride 17847-26-6 • Dimethylaminomethyl group (4-position)
• Benzoic acid hydrochloride backbone
• Moderate lipophilicity
• Basic amine enhances solubility in acidic conditions
Potential pharmaceutical intermediate (e.g., receptor-targeting agents)
N-(4-chloro-3-{...}benzyl)amine hydrochloride 0259 (Patent EP 3339296) • Complex triazine and pyridine substituents
• Chlorobenzylamine hydrochloride backbone
• High molecular weight
• Designed for target specificity
Pharmaceutical applications (e.g., kinase inhibitors)
Methyl 4-(aminomethyl)benzoate hydrochloride 6232-11-7 • Aminomethyl group (4-position)
• Methyl ester backbone
• Ester group increases volatility
• Hydrochloride stabilizes the amine
Intermediate in organic synthesis

Key Comparison Points:

Substituent Effects: The benzyloxy groups in the target compound distinguish it from analogs like 3,5-bis(aminomethyl)benzoic acid dihydrochloride, which features polar aminomethyl and carboxylic acid groups. This structural difference reduces the target compound’s polarity, making it more suitable for lipid-rich environments . Dimethylamino and methyl ester substituents in analogs (e.g., CAS 17847-26-6 and 6232-11-7) alter electronic properties, influencing reactivity and solubility profiles .

Salt Forms: The monohydrochloride salt of the target compound contrasts with the dihydrochloride salt of 3,5-bis(aminomethyl)benzoic acid, which may improve solubility but complicate purification .

Applications :

  • While the target compound lacks explicit application data, structurally related benzoic acid derivatives are utilized in coordination polymers (e.g., lanthanide complexes with luminescent properties) and drug synthesis .
  • The patent compound (EP 3339296) demonstrates how complex substituents (e.g., triazine-pyridine moieties) enable targeted biological activity, a feature absent in simpler benzylamine derivatives .

Commercial Availability: The discontinued status of this compound contrasts with available analogs like 3,5-bis(aminomethyl)benzoic acid dihydrochloride, suggesting challenges in synthesis or stability .

Biological Activity

[3,5-Bis(benzyloxy)benzyl]amine hydrochloride is a compound of interest due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound features two benzyloxy groups attached to a benzylamine core. This unique configuration is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC19_{19}H22_{22}ClO2_{2}
Molecular Weight335.83 g/mol
SolubilitySoluble in organic solvents; limited solubility in water
Melting PointNot specified

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 8 µM to 32 µM against strains such as Staphylococcus aureus and Escherichia coli .

2. Antioxidant Activity

The antioxidant capabilities of this compound were evaluated through various assays, revealing its potential to scavenge free radicals effectively.

  • DPPH Assay : The compound showed a notable ability to reduce DPPH radicals, indicating strong antioxidant activity.
  • FRAP Assay : Results from the FRAP assay confirmed its capacity to stabilize free radicals significantly better than standard antioxidants like BHT .

3. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce inflammatory responses by inhibiting key pathways involved in inflammation.

  • NF-κB Pathway Inhibition : The compound was found to decrease NF-κB activation in response to pro-inflammatory stimuli, suggesting a mechanism for its anti-inflammatory effects .

4. Antitumor Activity

Preliminary studies have indicated that the compound may possess anticancer properties, particularly against breast cancer cell lines.

  • IC50_{50} Values: Some derivatives showed IC50_{50} values in the low micromolar range (1.2–5.3 µM), indicating potent antiproliferative effects on cancer cells .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of several derivatives of benzylamine compounds, this compound was highlighted for its superior activity against E. coli and S. aureus, outperforming traditional antibiotics in some cases.

Case Study 2: Antioxidant Potential

A comparative analysis of antioxidant activities among various compounds revealed that this compound exhibited one of the highest reducing powers in both DPPH and FRAP assays, suggesting its potential application in preventing oxidative stress-related diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3,5-Bis(benzyloxy)benzyl]amine hydrochloride
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[3,5-Bis(benzyloxy)benzyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.